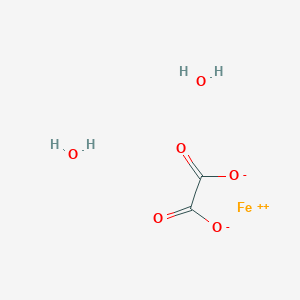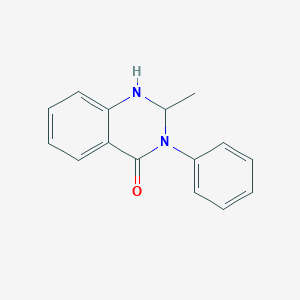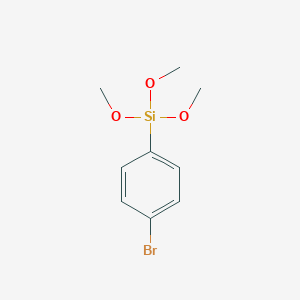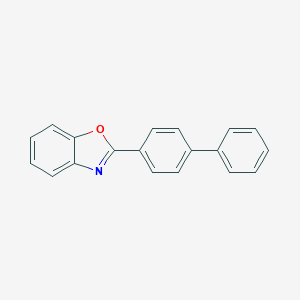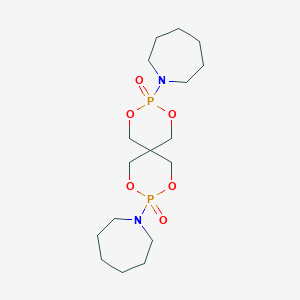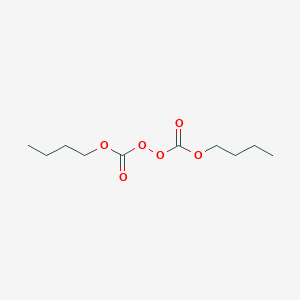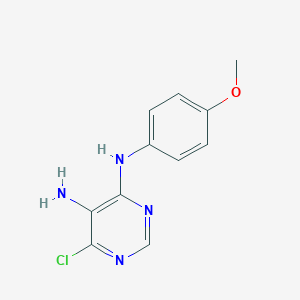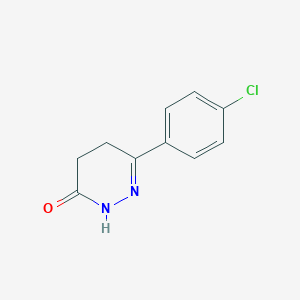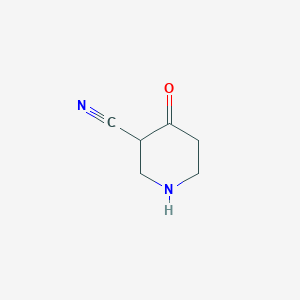
3-Cyano-4-piperidone
説明
3-Cyano-4-piperidone is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The compound is characterized by the presence of a cyano group attached to the fourth position of the piperidone ring. This structure has been utilized in the design of cytotoxic agents, with modifications leading to a range of derivatives with potential anticancer properties .
Synthesis Analysis
The synthesis of 3-Cyano-4-piperidone derivatives involves various chemical reactions, including condensation and Schiff-base formation. For instance, N-substituted-4-(cyanophenylmethylene)piperidines were synthesized by condensation of N-substituted-4-piperidones with benzyl nitriles . Additionally, the recyclization of certain piperidone salts with cyanothioacetamide has been described, leading to cyanothiobutyramide derivatives . The addition of hydrogen cyanide to substituted 4-piperidones has also been explored, resulting in mixtures of stereoisomeric 4-hydroxy-4-cyanopiperidines .
Molecular Structure Analysis
Molecular modeling and X-ray crystallography have been employed to understand the structure-activity relationships of 3-Cyano-4-piperidone derivatives. These studies have revealed the importance of interplanar angles, bond angles, and interatomic distances in contributing to the bioactivity of these compounds . The orientation of substituents and the presence of specific functional groups have been shown to significantly affect the cytotoxicity and selectivity of these molecules .
Chemical Reactions Analysis
The chemical reactivity of 3-Cyano-4-piperidone derivatives is influenced by the presence of the cyano group and other substituents. These compounds have been involved in reactions leading to apoptosis and DNA fragmentation in cancer cells . The modification of the cyano group, however, has been reported as unsuccessful in some cases . The reactivity of these compounds is crucial for their potential as cytotoxic agents, with some inducing apoptosis and interfering with biosynthesis of DNA, RNA, and protein in cancer cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Cyano-4-piperidone derivatives, such as solubility, stability, and cytotoxicity, are essential for their development as anticancer agents. The cytotoxicity of these compounds has been evaluated against various human carcinoma cell lines, with some derivatives showing selective toxicity and higher potency than reference drugs like melphalan and 5-fluorouracil . The introduction of hydroxyl groups and other modifications have been found to enhance the anticancer activity of these derivatives . The tolerability of these compounds in animal models has also been assessed, which is important for their potential therapeutic application .
科学的研究の応用
Cytotoxic Evaluation in Cancer Research : Compounds derived from 3,5-diarylidene-4-piperidones demonstrated selective toxicity toward leukemia in human tumor cell lines from various cancers. These compounds were evaluated for their cytotoxicity against leukemia, melanoma, colon, lung, CNS, ovarian, and renal cancers (Dimmock et al., 1994).
Cognition Activating Properties : Certain piperidone derivatives, upon undergoing reductive cyclization, showed potential cognition-activating properties in neuropsychopharmacological tests. These compounds, including lactams derived from cyano esters, were generally non-toxic even at high doses and showed promise in enhancing retention for passive avoidance learning in rats (Altomare et al., 1988).
Anticancer Agent Development : A novel series of 3,5-bis(phenylmethylene)-1-(N-arylmaleamoyl)-4-piperidones exhibited potent cytotoxicity towards various human and murine leukemia cells. This research suggested the potential of these compounds in developing new anticancer agents (Dimmock et al., 2003).
Potential in Treating Liver Cancers : Hydroxyl-substituted double Schiff-base 4-piperidone/cyclohexanone derivatives showed significant cytotoxicity against various human carcinoma cell lines, suggesting their potential as anticancer agents for early treatment of liver cancers (Zhang et al., 2019).
Exploration of Antitumor and Fluorescent Properties : Methylenebisphosphonates with 3,5-bis((hetero)arylidene)-4-piperidone residues were synthesized, displaying inhibitory properties towards human carcinoma cell lines. Some of these compounds also exhibited fluorescent properties, which could be useful for visualization in biological studies (Makarov et al., 2012).
Antihypertensive Effects : A study on 3,3,5,5-tetramethyl-4-piperidone (TMP), extracted from Marasmius androsaceus, showed significant antihypertensive effects, partly related to ganglionic blocking. This compound reduced blood pressure in spontaneous hypertensive rats and reno-hypertensive rats (Zhang et al., 2009).
将来の方向性
Piperidines, including 3-Cyano-4-piperidone, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
4-oxopiperidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-3-5-4-8-2-1-6(5)9/h5,8H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRLEVNOSVHSQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396344 | |
| Record name | 3-CYANO-4-PIPERIDONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-piperidone | |
CAS RN |
19166-75-7 | |
| Record name | 3-CYANO-4-PIPERIDONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



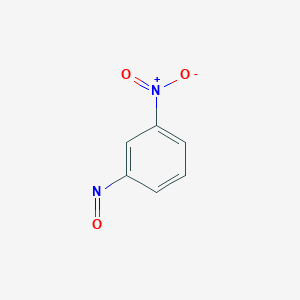
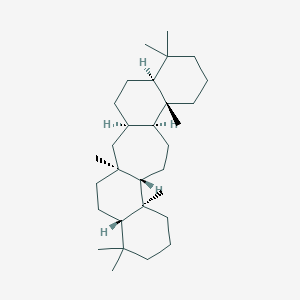
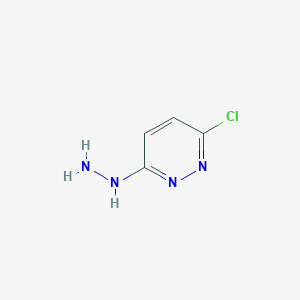
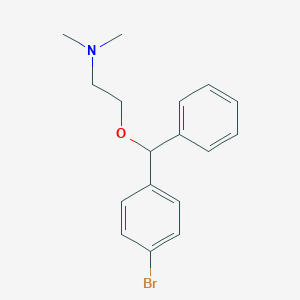
![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)
![Dibenzo[a,j]coronene](/img/structure/B91102.png)
